Clemizole hydrochloride

Descripción general

Descripción

Clemizole Hydrochloride is the hydrochloride salt form of clemizole, an orally bioavailable histamine H1 antagonist, with potential anti-tumor and anti-allergic activities . Upon oral administration, clemizole binds to and blocks the H1 receptor, thereby preventing the interaction between histamine and the H1 receptor and inhibiting H1-mediated signaling . This may inhibit or prevent the symptoms that are caused by histamine activity and rescues or prevents allergic reactions .

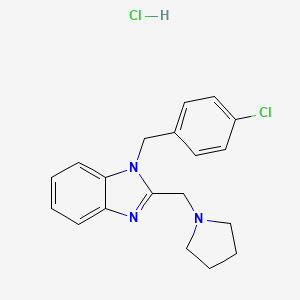

Synthesis Analysis

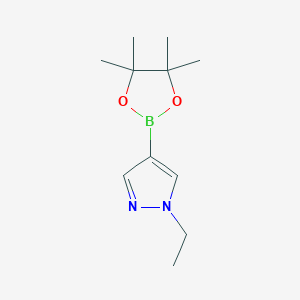

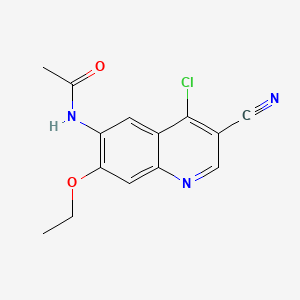

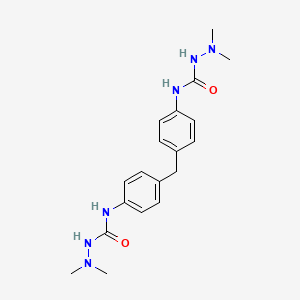

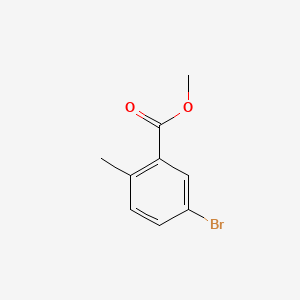

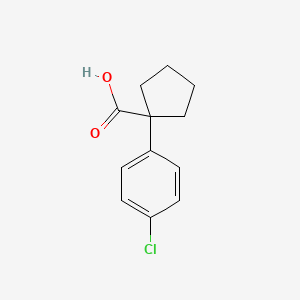

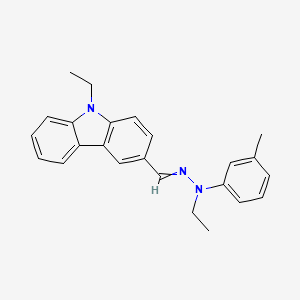

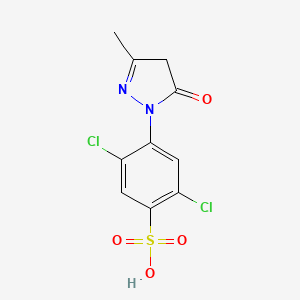

The synthesis of Clemizole involves several steps . The standard starting material for many benzimidazoles consists of phenylenediamine, or its derivatives. The reaction of that compound with chloroacetic acid can be rationalized by invoking initial formation of the chloromethyl amide. Imide formation with the remaining free amino group closes the ring to afford 2-chloromethyl benzimidazole. Displacement of halogen with pyrrolidine affords the alkylation product. The proton on the fused imidazole nitrogen is then removed by reaction with sodium hydride. Treatment of the resulting anion with α,4-dichlorotoluene gives the H1 antihistaminic agent clemizole .

Molecular Structure Analysis

The molecular formula of Clemizole Hydrochloride is C19H21Cl2N3 . The IUPAC name is 1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride . The molecular weight is 362.3 g/mol .

Chemical Reactions Analysis

Clemizole Hydrochloride has been found to block cardiac potassium currents . It decreases hERG current by blocking both open and closed states of the channel in a concentration-dependent manner .

Physical And Chemical Properties Analysis

Clemizole Hydrochloride is a member of benzimidazoles . It is the hydrochloride salt form of clemizole .

Aplicaciones Científicas De Investigación

Nephrotoxicity Prevention in Cancer Treatment

Clemizole hydrochloride has been identified as a potent inhibitor of TRPC5 calcium channels, which plays a significant role in preventing nephrotoxicity induced by cisplatin, a common chemotherapy drug . In studies involving Sprague-Dawley rats, Clemizole hydrochloride demonstrated a protective effect against kidney damage caused by cisplatin treatment, suggesting its potential application in safeguarding renal function during cancer therapy .

Treatment of Rare Genetic Epilepsies

Clemizole hydrochloride has received FDA Orphan Drug Designation for the treatment of Ohtahara Syndrome, a severe and drug-resistant form of epilepsy . It is also being developed as EPX-100, a first-generation antihistamine and 5HT2 agonist, showing promise as a suppressor of convulsive behavior and electrographic seizures in genetically-modified zebrafish disease models .

Cardiac Repolarization Research

Research has shown that Clemizole hydrochloride can affect cardiac repolarization by blocking cardiac potassium currents . This property makes it a valuable compound for studying cardiac function and potentially developing treatments for conditions related to cardiac repolarization.

Neurological Applications

Clemizole hydrochloride is under clinical development for its therapeutic potential in neurological disorders, particularly genetic epilepsies such as Dravet Syndrome and Lennox-Gastaut Syndrome . Its mechanism involves modulating serotonin signaling pathways, which could lead to new treatments for these challenging conditions.

Veterinary Medicine

In veterinary medicine, Clemizole hydrochloride has been used to prevent cisplatin-induced nephrotoxicity in animal models . Its efficacy in reducing kidney injury markers and improving histopathological outcomes in rats positions it as a candidate for protecting renal function in animals undergoing cancer treatment.

Clinical Trials and Drug Development

Clemizole hydrochloride is actively involved in clinical trials, such as the ARGUS trial, which evaluates its safety and efficacy as an adjunctive therapy in children and adults with Dravet Syndrome . The ongoing research and trials could lead to new therapeutic uses and FDA approvals for various conditions.

Mecanismo De Acción

Target of Action

Clemizole hydrochloride primarily targets the Histamine H1 receptor and Transient Receptor Potential Canonical 5 (TRPC5) channels . The Histamine H1 receptor plays a crucial role in allergic reactions, while TRPC5 channels are involved in various physiological processes, including neuronal growth and development .

Mode of Action

Clemizole hydrochloride acts as an antagonist to the Histamine H1 receptor, blocking the receptor and preventing histamine from binding to it . This action helps to alleviate allergic reactions. As for TRPC5 channels, clemizole hydrochloride acts as an inhibitor , blocking these channels and preventing the flow of ions through them . This action can influence various cellular processes.

Biochemical Pathways

Clemizole hydrochloride’s inhibition of TRPC5 channels can affect several biochemical pathways. For instance, it has been found to prevent cisplatin-induced nephrotoxicity, suggesting its involvement in pathways related to kidney function . Additionally, it has been shown to reduce alpha-synuclein-induced neurobehavioral deficits, indicating its role in pathways associated with neurodegenerative disorders .

Pharmacokinetics

It is known that clemizole hydrochloride is an orally administered drug, suggesting that it is well-absorbed in the gastrointestinal tract .

Result of Action

The antagonistic action of clemizole hydrochloride on the Histamine H1 receptor can alleviate symptoms of allergic reactions . Its inhibitory action on TRPC5 channels can prevent cisplatin-induced nephrotoxicity and reduce alpha-synuclein-induced neurobehavioral deficits . These actions suggest that clemizole hydrochloride can have beneficial effects in treating allergic reactions, kidney damage, and neurodegenerative disorders.

Action Environment

The action of clemizole hydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s physiological condition, such as the presence of other diseases or the use of other medications . Additionally, the drug’s stability can be influenced by storage conditions, such as temperature and humidity .

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFMJYXRIMLMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045136 | |

| Record name | Clemizole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID7968511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Clemizole hydrochloride | |

CAS RN |

1163-36-6 | |

| Record name | Clemizole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemizole hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clemizole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clemizole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clemizole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEMIZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85W6I13D8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

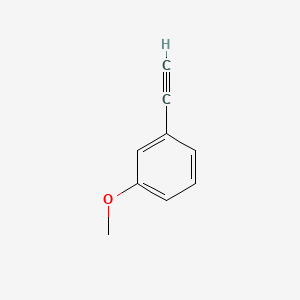

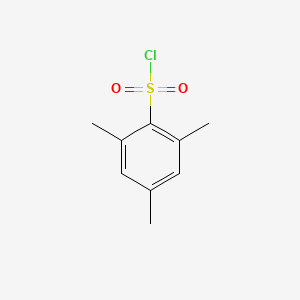

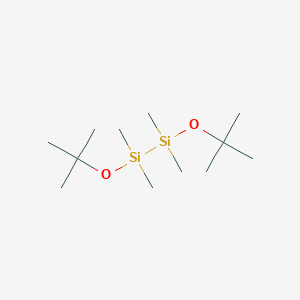

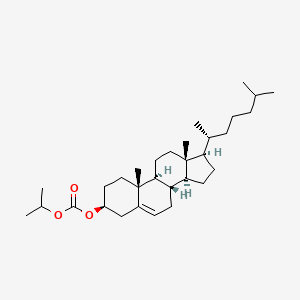

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)

![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)